Cas no 2172179-97-2 (3-4-(2-formyl-1H-imidazol-5-yl)phenylprop-2-ynoic acid)

3-4-(2-formyl-1H-imidazol-5-yl)phenylprop-2-ynoic acid 化学的及び物理的性質
名前と識別子
-
- 3-4-(2-formyl-1H-imidazol-5-yl)phenylprop-2-ynoic acid
- EN300-1585667
- 2172179-97-2
- 3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid
-
- インチ: 1S/C13H8N2O3/c16-8-12-14-7-11(15-12)10-4-1-9(2-5-10)3-6-13(17)18/h1-2,4-5,7-8H,(H,14,15)(H,17,18)
- InChIKey: AWYUICIMRPRCAP-UHFFFAOYSA-N
- ほほえんだ: O=CC1=NC=C(C2C=CC(C#CC(=O)O)=CC=2)N1
計算された属性
- せいみつぶんしりょう: 240.05349212g/mol
- どういたいしつりょう: 240.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 83Ų
3-4-(2-formyl-1H-imidazol-5-yl)phenylprop-2-ynoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1585667-2.5g |
3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid |
2172179-97-2 | 2.5g |
$3051.0 | 2023-06-04 | ||
Enamine | EN300-1585667-500mg |
3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid |
2172179-97-2 | 500mg |
$1069.0 | 2023-09-24 | ||
Enamine | EN300-1585667-1000mg |
3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid |
2172179-97-2 | 1000mg |
$1113.0 | 2023-09-24 | ||
Enamine | EN300-1585667-2500mg |
3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid |
2172179-97-2 | 2500mg |
$2185.0 | 2023-09-24 | ||
Enamine | EN300-1585667-0.1g |
3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid |
2172179-97-2 | 0.1g |
$1371.0 | 2023-06-04 | ||
Enamine | EN300-1585667-0.25g |
3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid |
2172179-97-2 | 0.25g |
$1432.0 | 2023-06-04 | ||
Enamine | EN300-1585667-5.0g |
3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid |
2172179-97-2 | 5g |
$4517.0 | 2023-06-04 | ||
Enamine | EN300-1585667-0.05g |
3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid |
2172179-97-2 | 0.05g |
$1308.0 | 2023-06-04 | ||
Enamine | EN300-1585667-10000mg |
3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid |
2172179-97-2 | 10000mg |
$4791.0 | 2023-09-24 | ||
Enamine | EN300-1585667-50mg |
3-[4-(2-formyl-1H-imidazol-5-yl)phenyl]prop-2-ynoic acid |
2172179-97-2 | 50mg |
$935.0 | 2023-09-24 |
3-4-(2-formyl-1H-imidazol-5-yl)phenylprop-2-ynoic acid 関連文献
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
3-4-(2-formyl-1H-imidazol-5-yl)phenylprop-2-ynoic acidに関する追加情報
Research Briefing on 3-4-(2-formyl-1H-imidazol-5-yl)phenylprop-2-ynoic acid (CAS: 2172179-97-2)
In recent years, the compound 3-4-(2-formyl-1H-imidazol-5-yl)phenylprop-2-ynoic acid (CAS: 2172179-97-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique imidazole and propiolic acid functional groups, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The synthesis of 3-4-(2-formyl-1H-imidazol-5-yl)phenylprop-2-ynoic acid involves a multi-step process that typically begins with the functionalization of phenylpropiolic acid derivatives. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research and development. Key studies have highlighted the importance of the formyl group on the imidazole ring, which serves as a critical pharmacophore for binding to target proteins. Computational modeling and X-ray crystallography have further elucidated the structural determinants of its bioactivity.
From a biological perspective, this compound has demonstrated notable efficacy in inhibiting specific enzymes involved in inflammatory and oncogenic pathways. For instance, recent in vitro studies have shown that it acts as a potent inhibitor of interleukin-1β converting enzyme (ICE), a key mediator of inflammatory responses. Additionally, its ability to disrupt protein-protein interactions in cancer-related signaling pathways, such as the NF-κB pathway, has positioned it as a candidate for anticancer drug development. Preliminary in vivo studies in murine models have corroborated these findings, showing reduced tumor growth and inflammation with minimal toxicity.
Despite these promising results, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 3-4-(2-formyl-1H-imidazol-5-yl)phenylprop-2-ynoic acid. Issues such as poor solubility and rapid metabolism have been identified as potential barriers to clinical translation. Current research efforts are focused on structural modifications and formulation strategies to enhance its bioavailability and stability. Collaborative studies between academic and industrial researchers are underway to address these challenges and accelerate the development of this compound into a viable therapeutic agent.
In conclusion, 3-4-(2-formyl-1H-imidazol-5-yl)phenylprop-2-ynoic acid represents a compelling example of how chemical biology can bridge the gap between basic research and clinical applications. Its unique structural features and multifaceted biological activities make it a valuable tool for understanding disease mechanisms and developing novel therapeutics. Continued research and innovation in this area hold the promise of unlocking new treatment options for inflammatory diseases and cancer.
2172179-97-2 (3-4-(2-formyl-1H-imidazol-5-yl)phenylprop-2-ynoic acid) 関連製品
- 1206970-05-9(1-(5-Methylpyrimidin-4-yl)piperidin-3-ol)
- 878433-03-5(2-Ethyl-1-methyl-1H-indole-3-carbaldehyde)
- 899975-07-6(N-cyclopropyl-N'-(2-methyl-5-nitrophenyl)ethanediamide)
- 689749-72-2(1-(3-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione)
- 1346617-22-8((R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt)
- 1805552-33-3(4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid)
- 2764017-46-9(8-Hydrazinyl-3-(methoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine)
- 173601-36-0(2-(2,4,6-trimethylphenyl)ethanimidamide)
- 1807285-65-9(Methyl 2-cyano-6-ethyl-3-(trifluoromethylthio)benzoate)
- 3435-24-3(4-tert-butyl-6-chloropyrimidine)




